![molecular formula C8H8O3 B13339182 Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)
Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is notable for its rigid, three-dimensional framework, which makes it an interesting subject of study in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and advanced purification techniques are employed to ensure consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid can be compared with other tricyclic compounds, such as tricyclo[2.2.1.02,6]heptane derivatives. Its unique features include the specific arrangement of functional groups and the stereochemistry of its chiral centers, which contribute to its distinct chemical and biological properties.
List of Similar Compounds
- Tricyclo[2.2.1.02,6]heptane derivatives
- Bicyclo[2.2.1]heptane derivatives
- Norbornane derivatives
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
YUOZAHBGIJALKD-PHYPRBDBSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]3[C@@H]2C(=O)[C@@H]1[C@@H]3C(=O)O |
Kanonische SMILES |
C1C2C3C2C(=O)C1C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13339102.png)

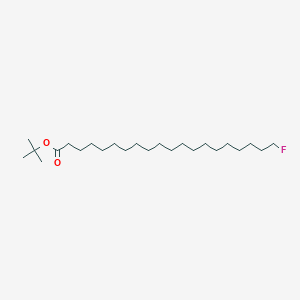
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13339120.png)
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13339123.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B13339127.png)
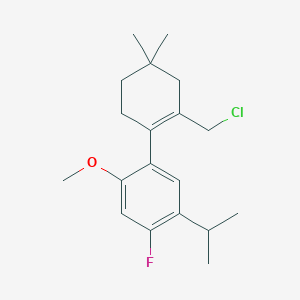
![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
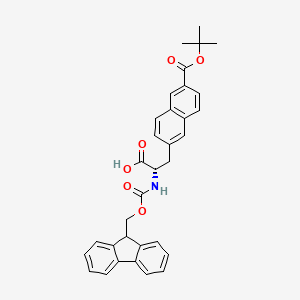

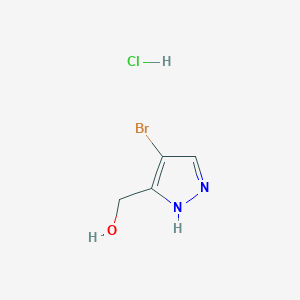
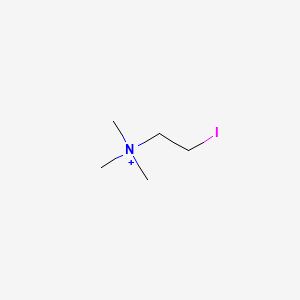
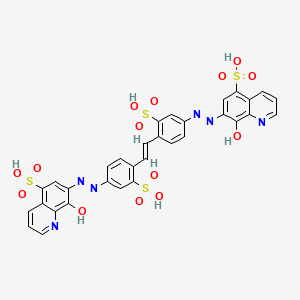
![2-[(1S)-1-Bromoethyl]pyridine](/img/structure/B13339174.png)
